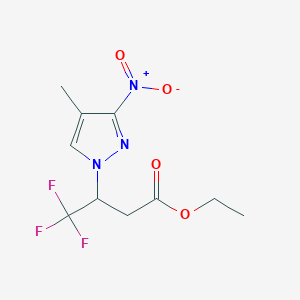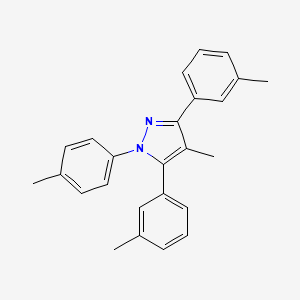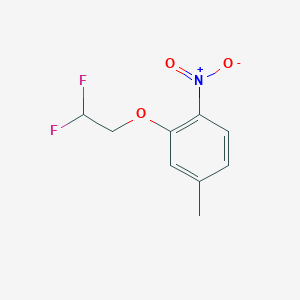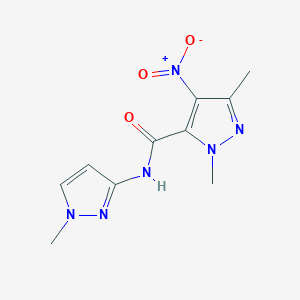
1,3-dimethyl-N-(1-methyl-1H-pyrazol-3-yl)-4-nitro-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DIMETHYL-N~5~-(1-METHYL-1H-PYRAZOL-3-YL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-N~5~-(1-METHYL-1H-PYRAZOL-3-YL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. A common route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Nitration: Introduction of the nitro group can be done using nitrating agents like nitric acid.
Carboxamide formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-N~5~-(1-METHYL-1H-PYRAZOL-3-YL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential use as a drug candidate due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-N~5~-(1-METHYL-1H-PYRAZOL-3-YL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The nitro group might play a role in redox reactions, while the carboxamide group could be involved in hydrogen bonding with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxamide: Lacks the additional pyrazolyl group.
1-Methyl-3-(1-methyl-1H-pyrazol-3-yl)-4-nitro-1H-pyrazole-5-carboxamide: Similar structure but different substitution pattern.
Uniqueness
1,3-DIMETHYL-N~5~-(1-METHYL-1H-PYRAZOL-3-YL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C10H12N6O3 |
|---|---|
Molecular Weight |
264.24 g/mol |
IUPAC Name |
2,5-dimethyl-N-(1-methylpyrazol-3-yl)-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C10H12N6O3/c1-6-8(16(18)19)9(15(3)12-6)10(17)11-7-4-5-14(2)13-7/h4-5H,1-3H3,(H,11,13,17) |
InChI Key |
DJERGEKKNGNOPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)NC2=NN(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-3-[4-(3-methylbutoxy)phenyl]-5-oxopentanoic acid](/img/structure/B14923850.png)
![4-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B14923864.png)
![N'-benzyl-N,N-diethyl-6-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14923866.png)
![3-(difluoromethyl)-5-(ethylsulfanyl)-N-[(E)-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B14923869.png)
![2-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B14923871.png)
![5-Chloro-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B14923872.png)

![4,6-dimethyl-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B14923887.png)
![2,4-dichloro-N'-[(E)-(3-chloro-4,5-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B14923889.png)
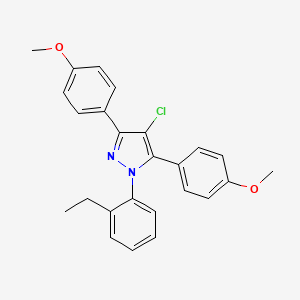
![Methyl 2-(3-methyl-6-oxo-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-7(6H)-yl)acetate](/img/structure/B14923917.png)
